1-(5-Bromo-3,4-dihydroquinolin-1(2H)-yl)-2-chloroethanone
Description
Properties
IUPAC Name |
1-(5-bromo-3,4-dihydro-2H-quinolin-1-yl)-2-chloroethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrClNO/c12-9-4-1-5-10-8(9)3-2-6-14(10)11(15)7-13/h1,4-5H,2-3,6-7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMCVLRPTBAKUAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC=C2Br)N(C1)C(=O)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(5-Bromo-3,4-dihydroquinolin-1(2H)-yl)-2-chloroethanone is a compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C₉H₈BrClN₁O
- Molecular Weight : 227.52 g/mol
- Boiling Point : Not available
- Melting Point : Not available
Mechanisms of Biological Activity
The biological activity of this compound is primarily attributed to its structural features, which allow it to interact with various biological targets. Key mechanisms include:
- Inhibition of Enzymatic Activity : The presence of the chloroethanone moiety suggests potential inhibitory effects on enzymes involved in metabolic pathways.
- Antimicrobial Properties : Brominated compounds often exhibit antimicrobial activities due to their ability to disrupt cellular processes in bacteria and fungi.
- Anticancer Potential : Similar compounds have shown promise in inhibiting cancer cell proliferation by inducing apoptosis and cell cycle arrest.
Biological Activity Overview
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of several brominated compounds, including derivatives similar to this compound. Results indicated significant inhibition against Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial effect.
Case Study 2: Anticancer Activity
Research conducted on a series of quinoline derivatives demonstrated that compounds with similar structures could effectively induce apoptosis in human cancer cell lines. The study highlighted the role of the bromine atom in enhancing cytotoxicity through reactive oxygen species (ROS) generation.
Toxicological Profile
While the biological activities are promising, it is essential to consider the toxicological aspects:
- Acute Toxicity : Initial studies suggest potential toxicity at higher concentrations, necessitating further investigation into safe dosage ranges.
- Long-term Effects : Chronic exposure studies are required to assess any long-term health impacts.
Scientific Research Applications
Medicinal Chemistry
Antitumor Activity
The compound has been investigated for its potential as an antitumor agent. Research indicates that derivatives of quinoline structures often exhibit significant biological activities, including anticancer properties. For instance, compounds with similar quinoline frameworks have been shown to inhibit various cancer cell lines effectively. A study highlighted the synthesis of quinoline derivatives that demonstrated promising results against breast cancer cells, suggesting that 1-(5-Bromo-3,4-dihydroquinolin-1(2H)-yl)-2-chloroethanone could be a valuable lead compound in the development of new antitumor drugs .
Mechanism of Action
The mechanism by which this compound exerts its effects may involve the inhibition of specific kinases or pathways involved in tumor growth. For example, quinoline derivatives have been noted to interact with the human epidermal growth factor receptor (HER) family, indicating a potential for developing targeted therapies .
Organic Synthesis
Synthetic Intermediates
this compound serves as a versatile intermediate in organic synthesis. Its bromine and chloro substituents facilitate further chemical transformations, making it suitable for synthesizing more complex molecules. The compound can undergo nucleophilic substitution reactions, allowing for the introduction of various functional groups .
Case Study: Synthesis of Quinoline Derivatives
A recent study demonstrated the use of this compound in a multi-step synthesis of novel quinoline derivatives. The reaction conditions were optimized to achieve high yields and purity. The synthesized compounds exhibited varied biological activities, showcasing the utility of this compound as a building block in drug discovery .
Material Science
Fluorescent Probes
Research has indicated that compounds containing quinoline moieties can be utilized in developing fluorescent probes for biological imaging. The unique electronic properties of this compound may allow it to serve as a fluorescent marker due to its ability to absorb and emit light at specific wavelengths .
Electroluminescent Materials
Additionally, quinoline-based compounds have been explored for their potential applications in organic light-emitting diodes (OLEDs). The incorporation of this compound into polymer matrices could enhance the performance characteristics of OLED devices through improved charge transport and light emission efficiency .
Table 1: Biological Activities of Quinoline Derivatives
| Compound Name | Activity | Reference |
|---|---|---|
| This compound | Antitumor | |
| Quinoline derivative A | HER inhibitor | |
| Quinoline derivative B | Fluorescent probe |
Table 2: Synthetic Transformations
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Tetrahydroquinoline Scaffolds
- AR54 (2-(Pyrimidin-2-ylthio)-1-(2,2,4-trimethyl-4-phenyl-3,4-dihydroquinolin-1(2H)-yl)ethanone): AR54 shares the dihydroquinoline core but incorporates a pyrimidine-thioether group and a trimethylphenyl substituent. AR54 has demonstrated efficacy in prostate cancer models, suggesting that the pyrimidine-thioether moiety contributes to its anticancer activity .
- 1-(6-Chloro-4-(iodomethyl)-4-methyl-2-phenyl-3,4-dihydroquinolin-1(2H)-yl)ethanone: This analogue features a chloro substituent, an iodomethyl group, and a phenyl ring. Its synthesis via palladium-catalyzed carboiodination highlights a divergent synthetic pathway compared to the target compound’s likely Friedel-Crafts or nucleophilic substitution routes .
Halogenated Ethanone Derivatives
- 1-(3-Bromo-5-chlorophenyl)-2-chloroethanone: This compound replaces the dihydroquinoline ring with a dichlorophenyl group. Such derivatives are often intermediates in synthesizing agrochemicals or covalent kinase inhibitors .
- 1-(5-Bromo-2-hydroxy-3,4-dimethoxyphenyl)-2-(4-methoxyphenyl)ethanone: This hydroxyacetophenone derivative includes bromine and methoxy groups. The phenolic hydroxyl group increases polarity, contrasting with the lipophilic dihydroquinoline core of the target compound. Such structural differences significantly alter pharmacokinetic profiles, as seen in its higher melting point (137°C) compared to halogenated ethanones lacking hydroxyl groups .
Heterocyclic Hybrids
- 1-(6-Bromo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)-2,2-dichloroethanone: This benzoxazine derivative substitutes the quinoline nitrogen with an oxygen atom and adds a dichloroethanone group. The benzoxazine ring enhances metabolic stability due to reduced oxidative susceptibility. Crystallographic data (R factor = 0.038) confirm its planar conformation, which may favor stacking interactions in biological systems .
- 1-[(2S,4R)-4-[(2-Chlorophenyl)amino]-2-methyl-6-(1H-pyrazol-3-yl)-3,4-dihydroquinolin-1(2H)-yl]ethan-1-one: This chiral dihydroquinoline derivative includes a pyrazole ring and a chlorophenylamino group.
Q & A
Basic: What are the common synthetic routes for 1-(5-Bromo-3,4-dihydroquinolin-1(2H)-yl)-2-chloroethanone?
Methodological Answer:
The compound is typically synthesized via nucleophilic substitution or alkylation reactions. A common approach involves reacting 5-bromo-3,4-dihydroquinoline with chloroacetyl chloride in the presence of a base (e.g., KCO) to facilitate deprotonation and subsequent coupling. Purification is achieved using column chromatography with solvents like ethyl acetate/petroleum ether gradients. Yields can vary (62–93%) depending on stoichiometric ratios and reaction time .
Advanced: How can reaction conditions be optimized to improve yield and purity?
Methodological Answer:
Optimization involves:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates but may require lower temperatures to avoid side reactions.
- Catalyst screening : Sodium triacetoxyborohydride (for reductive amination) or NaH (for alkylation) improves efficiency .
- Stoichiometry : A 1.2:1 molar ratio of chloroacetyl chloride to the dihydroquinoline precursor minimizes unreacted starting material.
Post-synthesis, recrystallization from ethanol/water mixtures enhances purity .
Basic: What spectroscopic techniques are used for characterization?
Methodological Answer:
- NMR : H and C NMR identify proton environments (e.g., aromatic protons at δ 6.8–7.5 ppm, methylene groups at δ 2.8–3.5 ppm) .
- Mass Spectrometry (MS) : ESI-HRMS confirms molecular weight (e.g., [M+H] at m/z 324.97) .
- X-ray Crystallography : Resolves bond lengths (e.g., C–Br = 1.89 Å) and dihedral angles .
Advanced: How to resolve contradictions in NMR data due to dynamic ring puckering?
Methodological Answer:
Dynamic puckering in the dihydroquinoline ring causes signal splitting. Solutions include:
- Variable-temperature NMR : Cooling to 223 K slows conformational exchange, simplifying splitting patterns.
- Computational modeling : Density Functional Theory (DFT) simulations predict lowest-energy conformers and correlate with observed shifts .
Advanced: What computational methods analyze electronic structure and reactivity?
Methodological Answer:
- DFT calculations : B3LYP/6-311+G(d,p) basis sets map frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites.
- Molecular docking : Software like MOE models interactions with biological targets (e.g., potassium channels) .
Advanced: How to determine stereochemical outcomes in derivatives?
Methodological Answer:
- Chiral HPLC : Lux Amylose-2 columns separate enantiomers (e.g., t = 6.08 min for R-isomer) .
- X-ray crystallography : Absolute configuration is confirmed via anomalous dispersion effects in Flack parameters .
Basic: What are key structural features from X-ray crystallography?
Methodological Answer:
Single-crystal studies reveal:
- Bond angles : N1–C2–Cl1 = 112.3°, indicating sp hybridization.
- Packing : π-π stacking (3.8 Å) between quinoline rings stabilizes the lattice .
Advanced: How to analyze structure-activity relationships (SAR) in pharmacological studies?
Methodological Answer:
- Substituent variation : Replace bromine with electron-withdrawing groups (e.g., –CF) to enhance target affinity.
- Bioassays : Test inhibition of mosquito inward-rectifier potassium channels (e.g., IC = 0.8 μM) .
Basic: What are recommended storage conditions?
Methodological Answer:
Store at 2–8°C in amber vials to prevent photodegradation. Desiccate to avoid hydrolysis of the chloroacetyl group .
Advanced: How to validate purity in complex matrices?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
